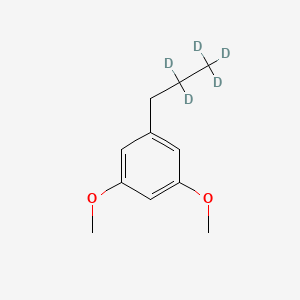![molecular formula C18H18O2 B13417074 2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 73429-23-9](/img/structure/B13417074.png)
2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C17H20O8 It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of biphenyl with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis[(prop-2-yn-1-yloxy)]-1,1’-biphenyl: This compound has similar structural features but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
2,4-Bis[(prop-2-yn-yl)-oxy]benzaldehyde: Another related compound with prop-2-yn-yl-oxy groups attached to a benzaldehyde core.
Uniqueness
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73429-23-9 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-prop-2-enoxy-2-(2-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H18O2/c1-3-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20-14-4-2/h3-12H,1-2,13-14H2 |
InChI Key |
JAOAXDKLJNQYPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
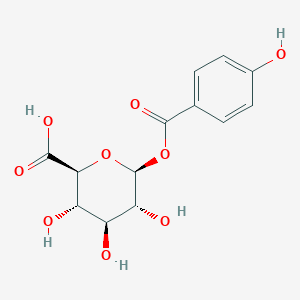

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
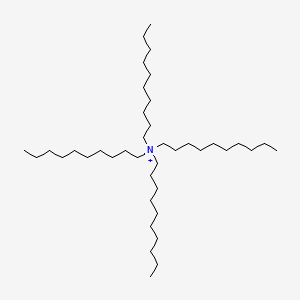
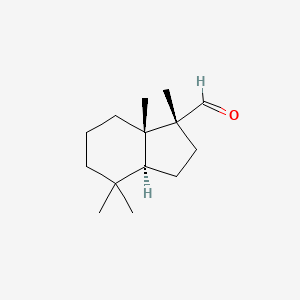
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
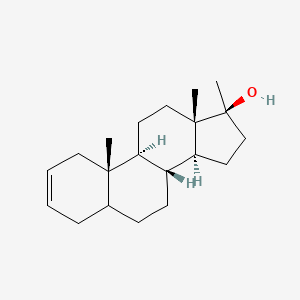
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)

